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molecular formula C13H14N2O2 B016497 Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 89193-16-8

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B016497
M. Wt: 230.26 g/mol
InChI Key: XYIOIOHRWLZCDM-UHFFFAOYSA-N
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Patent
US08648103B2

Procedure details

A mixture of ethyl acetoacetate (1.5 g, 11.5 mmol) and dimethylformamide dimethyl acetal (1.68 mL, 12.7 mmol) was stirred at 120° C. for 2 hours. The reaction solution was cooled to room temperature, and a solution of phenyl hydrazine hydrochloride (1.67 g, 11.5 mmol) in ethanol (30 mL) was then added thereto. The obtained mixture was stirred at 80° C. for 2.5 hours. The reaction solution was cooled to room temperature, and it was then concentrated under reduced pressure. The residue was purified with a fractionation purification apparatus (Biotage, ethyl acetate:hexane=1:19-3:7), so as to obtain the title compound (2.32 g, 87%) in the form of a yellow oily product.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[CH3:10]OC(OC)N(C)C.Cl.[C:19]1([NH:25][NH2:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(O)C>[CH3:5][C:3]1[N:25]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:26]=[CH:10][C:2]=1[C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
1.68 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
1.67 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
STIRRING
Type
STIRRING
Details
The obtained mixture was stirred at 80° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
it was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with a fractionation purification apparatus (Biotage, ethyl acetate:hexane=1:19-3:7)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=NN1C1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.32 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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